(2R,5S)-1-Allyl-2,5-dimethylpiperazine
Description
Significance of Piperazine (B1678402) Scaffold in Medicinal Chemistry Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a privileged scaffold in medicinal chemistry. nih.govtandfonline.comrsc.org Its prevalence in a wide array of approved drugs stems from its favorable physicochemical properties. nih.govtandfonline.comtandfonline.com The piperazine moiety can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a versatile handle for chemical modification to optimize interactions with biological targets. nih.govresearchgate.netnih.gov This structural unit is found in drugs across various therapeutic areas, including cancer treatments, antibacterial agents, and compounds targeting the central nervous system. tandfonline.comijrrjournal.com The adaptability of the piperazine core allows medicinal chemists to fine-tune the properties of a drug candidate, making it a cornerstone in modern drug discovery efforts. nih.govtandfonline.comnih.gov
The Critical Role of Stereochemistry in Pharmaceutical and Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in pharmacology and drug design. ijpsjournal.comomicsonline.orgmhmedical.com Biological systems, such as enzymes and receptors, are inherently chiral, meaning they can differentiate between stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements. ijpsjournal.comnih.govpatsnap.com This discrimination can lead to significant differences in the pharmacological and toxicological profiles of enantiomers, which are non-superimposable mirror images of each other. ijpsjournal.comnih.govpatsnap.com One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. patsnap.com Therefore, the synthesis and study of single-enantiomer drugs are crucial for developing safer and more effective medicines. omicsonline.orgpatsnap.com
Overview of (2R,5S)-1-Allyl-2,5-dimethylpiperazine as a Subject of Advanced Chemical and Biological Inquiry
This compound is a specific chiral piperazine derivative that has garnered attention for its role as a key intermediate in the synthesis of pharmacologically active compounds, particularly ligands for opioid receptors. nih.govacs.org The "2R,5S" designation specifies the stereochemistry at the two chiral centers on the piperazine ring, which is critical for its biological activity. The presence of the allyl group provides a reactive site for further chemical transformations, making it a versatile building block in organic synthesis. srdpharma.com Research into this compound has focused on developing efficient synthetic routes to obtain it in high enantiomeric purity and exploring its utility in creating novel molecules for biological evaluation. nih.govacs.org
Compound Properties
| Property | Value |
| Molecular Formula | C₉H₁₈N₂ |
| Molecular Weight | 154.25 g/mol |
| CAS Number | 155836-78-5 |
| Appearance | Light Yellow to light Orange Oil |
| Solubility | Dichloromethane, Methanol, Tetrahydrofuran |
| Storage | -20°C Freezer |
This data is compiled from multiple sources. srdpharma.combiosynth.comscbt.comsimsonpharma.com
Structure
3D Structure
Properties
IUPAC Name |
(2R,5S)-2,5-dimethyl-1-prop-2-enylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-4-5-11-7-8(2)10-6-9(11)3/h4,8-10H,1,5-7H2,2-3H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUXNUOPPQWDMV-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235781 | |
| Record name | (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155836-78-5, 155766-33-9 | |
| Record name | (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155836-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperazine, 2,5-dimethyl-1-(2-propen-1-yl)-, (2R,5S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (�±)-trans-1-Allyl-2,5-dimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Strategies for 2r,5s 1 Allyl 2,5 Dimethylpiperazine
Retrosynthetic Analysis and Identification of Key Precursors
A logical retrosynthetic disconnection of the target molecule, (2R,5S)-1-Allyl-2,5-dimethylpiperazine, points to the strategic use of a readily available and structurally related precursor. The allyl group can be introduced via N-alkylation, simplifying the target to the chiral diamine, (2R,5S)-2,5-dimethylpiperazine. This enantiomerically pure compound is one of two enantiomers that constitute the racemic mixture of trans-2,5-dimethylpiperazine (B131708).
Strategic Utilization of trans-2,5-dimethylpiperazine as a Chiral Building Block
trans-2,5-Dimethylpiperazine serves as a fundamental and commercially available starting material for the synthesis of this compound. nih.govsemanticscholar.org This centrosymmetric molecule exists as a racemic mixture of (2R,5S)- and (2S,5R)-enantiomers. The core challenge in its utilization lies in the efficient separation of these enantiomers or the stereoselective transformation of the racemic mixture to yield the desired (2R,5S) isomer. The piperazine (B1678402) ring in trans-2,5-dimethylpiperazine adopts a chair conformation with the two methyl groups in equatorial positions, providing a rigid and predictable stereochemical framework for subsequent synthetic manipulations. amanote.comresearchgate.net
Enantioselective and Enantioconvergent Synthesis Approaches
To obtain the enantiomerically pure this compound, various advanced synthetic strategies have been developed. These methods focus on either resolving the racemic precursor or directing the synthesis towards the desired stereoisomer.
Investigation of Optical Resolution Techniques Employing Chiral Resolving Agents
A classical and effective method for obtaining enantiomerically pure amines is through optical resolution, which involves the separation of a racemic mixture into its constituent enantiomers. nih.gov This is typically achieved by reacting the racemic base with a chiral acid to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.govnih.gov
In the context of synthesizing this compound, an efficient optical resolution of trans-2,5-dimethylpiperazine is a key step. nih.govsemanticscholar.org This process utilizes relatively inexpensive chiral resolving agents to form diastereomeric salts, which can then be separated. Following separation, the desired enantiomer can be liberated from its salt and carried forward in the synthesis.
Development of Enantioconvergent Synthetic Pathways
While optical resolution is a powerful technique, it inherently results in a maximum theoretical yield of 50% for the desired enantiomer from a racemic mixture. nih.gov To overcome this limitation, enantioconvergent synthetic pathways have been developed. These routes are designed to convert the unwanted enantiomer into the desired one, thereby theoretically allowing for a 100% yield of the target enantiomer from the racemate.
A convenient and high-yield enantioconvergent synthesis of (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine from trans-2,5-dimethylpiperazine has been successfully developed. nih.govsemanticscholar.org This process involves an initial efficient optical resolution to separate the enantiomers. Subsequently, the undesired (+)-enantiomer is subjected to a series of reactions that invert its stereochemistry, converting it into the desired (-)-enantiomer, which can then be recycled back into the main synthetic route. nih.govsemanticscholar.org
Asymmetric Acylation for Desymmetrization of Centrosymmetric Piperazine Scaffolds
An alternative strategy for accessing chiral piperazine derivatives involves the asymmetric desymmetrization of a prochiral or meso-starting material. In the case of trans-2,5-dimethylpiperazine, which is a centrosymmetric molecule, enantioselective acylation can be employed to differentiate between the two equivalent secondary amine groups.
A stoichiometric approach using chiral acylating agents has also been explored for the desymmetrization of centrosymmetric piperazines. The success of this method is highly dependent on the solvent and the specific substitution pattern of the piperazine. However, under optimized conditions, this strategy can provide good yields and enantiomeric excesses (up to 84% ee) of the enantiomerically enriched mono-acylated product.
Catalytic Asymmetric Hydrogenation of Activated Pyrazines for Chiral Piperazine Formation
A more advanced and atom-economical approach to chiral piperazines is the catalytic asymmetric hydrogenation of prochiral pyrazine precursors. Pyrazines are aromatic heterocyclic compounds that can be reduced to piperazines. By employing a chiral catalyst, this reduction can be performed enantioselectively to yield a specific stereoisomer of the corresponding piperazine.
This method provides a facile route to a wide range of chiral piperazines. researchgate.net The pyrazine starting material is typically activated, for instance, by forming a pyrazinium salt, to facilitate hydrogenation. researchgate.net The asymmetric hydrogenation is then carried out using a transition metal catalyst, such as iridium or rhodium, complexed with a chiral ligand. This methodology has been successfully applied to the synthesis of various substituted chiral piperazines with high enantioselectivities. For example, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed for the efficient synthesis of chiral piperazin-2-ones with up to 90% ee, which can be subsequently converted to the corresponding chiral piperazines.
Diastereoselective Synthetic Routes (e.g., Modified Katritzky's Methods)
Diastereoselective synthesis is crucial for establishing the relative stereochemistry of substituents on the piperazine ring. While a direct application of Katritzky's method for this compound is not prominently documented, the principles of benzotriazole-mediated synthesis offer a versatile platform for constructing heterocyclic systems.
Katritzky's methodology utilizes benzotriazole as a synthetic auxiliary. In a hypothetical application to piperazine synthesis, N-(benzotriazol-1-ylmethyl)amino derivatives can act as stable synthetic equivalents of imines. A general approach could involve the reaction of an N,N'-bis(benzotriazol-1-ylmethyl) diamine with a Grignard reagent or other nucleophile. This would form the C2-C3 and C5-C6 bonds of the piperazine ring. The diastereoselectivity would be influenced by the steric hindrance of the substituents and the reaction conditions. The benzotriazole group is an excellent leaving group, facilitating the cyclization step. This methodology is part of a broader class of reactions that use benzotriazole intermediates for the introduction of various functional groups into molecules acs.org. The versatility of this approach has been demonstrated in the synthesis of a wide array of monocyclic and bicyclic heterocyclic systems acs.orgacs.orgnih.gov.
Multi-step Reaction Sequences and Mechanistic Considerations
The construction and functionalization of the this compound scaffold involve a multi-step sequence where the formation of the piperazine ring is followed by the stereoselective and regioselective introduction of substituents.
N-functionalization is a key step in the synthesis of the target compound, specifically the introduction of the allyl group. The N-alkylation of piperazine rings is a well-established transformation. A common challenge in the alkylation of symmetrical diamines like trans-2,5-dimethylpiperazine is achieving mono-alkylation while avoiding the formation of di-alkylated byproducts.
For the synthesis of this compound, a direct mono-N-allylation of enantiomerically pure (2R,5R)-2,5-dimethylpiperazine has been shown to be effective. This reaction proceeds by controlling the stoichiometry of the allylating agent (allyl bromide) in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. The inherent nucleophilicity of the secondary amine nitrogens drives the reaction, and careful control over reaction conditions minimizes the formation of the undesired 1,4-diallyl-2,5-dimethylpiperazine.
The core trans-2,5-dimethylpiperazine skeleton is typically synthesized prior to chiral resolution and N-functionalization. Condensation reactions are a primary method for constructing this ring system.
One established industrial method involves the catalytic cyclization of 2-aminopropanol-1. In this process, two molecules of the amino alcohol condense over a Raney nickel catalyst at elevated temperature and pressure in the presence of hydrogen google.com. This reaction forms a mixture of cis and trans isomers of 2,5-dimethylpiperazine google.com. The reaction temperature can influence the isomeric ratio, with lower temperatures (around 150°C) favoring the formation of the more desirable trans isomer google.com.
Another classical approach involves the condensation of two α-amino acid molecules (in this case, alanine) to form a cyclic dipeptide, a 2,5-diketopiperazine (DKP) uit.nowikipedia.org. This DKP intermediate, specifically 3,6-dimethylpiperazine-2,5-dione, can then be reduced using a strong reducing agent like lithium aluminum hydride to yield 2,5-dimethylpiperazine. The stereochemistry of the starting amino acids dictates the stereochemistry of the methyl groups in the final product. Using L-alanine would lead to the (2S,5S) isomer, while a mix of L- and D-alanine could be used to generate the cis and trans racemic mixtures.
| Starting Material | Reaction Type | Catalyst/Reagent | Product | Key Feature |
| 2-Aminopropanol-1 | Catalytic Condensation/Cyclization | Raney Nickel, H₂ | cis/trans-2,5-Dimethylpiperazine | Direct cyclization of an amino alcohol; isomer ratio is temperature-dependent google.com. |
| Alanine | Dimerization & Reduction | 1. Heat 2. LiAlH₄ | 2,5-Dimethylpiperazine | Forms a diketopiperazine intermediate; stereochemistry is controlled by the starting amino acid wikipedia.org. |
The synthesis of the specific (2R,5S) isomer requires precise control over stereochemistry. An efficient and high-yield "enantioconvergent" synthesis has been developed, which begins with the racemic mixture of trans-2,5-dimethylpiperazine nih.gov.
The key steps in this sequence are:
Resolution of Racemate : The racemic trans-2,5-dimethylpiperazine is first protected, for example, as the N,N'-dibenzoyl derivative. This diastereomeric mixture is then resolved using a chiral resolving agent. The unwanted (+)-enantiomer is separated from the desired (-)-enantiomer through crystallization nih.gov.
Deprotection : The isolated, enantiomerically pure dibenzoyl derivative is deprotected to yield the enantiomerically pure free base, (2R,5R)-2,5-dimethylpiperazine.
Regioselective Mono-allylation : The resulting enantiopure diamine is then subjected to mono-N-allylation. Since both nitrogen atoms are equivalent, the reaction is regioselective by default, and controlling the stoichiometry of allyl bromide ensures high yields of the mono-allylated product, (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine nih.gov. The designation changes from (2R,5R) to (2R,5S) upon introduction of the allyl group due to Cahn-Ingold-Prelog priority rules.
Process Optimization, Scale-up, and Yield Enhancement in Synthesis
For a synthetic route to be industrially viable, it must be optimized for large-scale production, focusing on high yields, cost-effective reagents, and operational simplicity, often aiming to eliminate the need for costly and time-consuming purification steps.
A significant achievement in the synthesis of this compound is the development of a protocol that allows for its preparation in 100-gram quantities without the need for chromatographic purification nih.gov. This process is a prime example of effective process optimization.
The high-yield, enantioconvergent synthesis from trans-2,5-dimethylpiperazine relies on an efficient optical resolution as its key step. The process leverages relatively inexpensive resolving agents, a critical factor for scalability. The separation of diastereomeric salts is achieved through simple filtration, bypassing the need for column chromatography. Furthermore, the ability to racemize and recycle the undesired enantiomer is a major contributor to yield enhancement, pushing the theoretical maximum yield beyond 50% from the racemic starting material nih.gov. The final N-allylation and subsequent work-up are designed to produce the final product with high purity, again avoiding chromatography. This streamlined process makes the synthesis highly efficient and suitable for producing large quantities of this important chiral intermediate nih.gov.
| Step | Procedure | Key Optimization Feature | Result |
| 1. Resolution | Optical resolution of N,N'-dibenzoyl-trans-2,5-dimethylpiperazine. | Use of inexpensive resolving agents and crystallization for separation nih.gov. | Isolation of the desired enantiomer without chromatography. |
| 2. Interconversion | The unwanted enantiomer is converted back into the starting racemate nih.gov. | Recycling of material, significantly increasing overall process yield. | Enantioconvergent synthesis. |
| 3. Final Step | Mono-N-allylation of the pure enantiomeric diamine. | Stoichiometric control and simple work-up procedures nih.gov. | High-purity final product on a preparative scale (100 g) nih.gov. |
Strategies for Achieving High-Yield Chemical Transformations
The efficient synthesis of the enantiomerically pure target compound, (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, is of significant interest due to its role as a key intermediate in the preparation of delta-opioid receptor ligands. nih.gov A primary strategy for maximizing the yield of the desired (-)-enantiomer involves a high-yield enantioconvergent synthesis starting from the readily available and inexpensive trans-2,5-dimethylpiperazine. nih.gov This approach is designed for large-scale laboratory preparation, capable of producing quantities on the order of 100 grams without the need for chromatographic purification. nih.gov
The cornerstone of this high-yield strategy is an efficient optical resolution of trans-2,5-dimethylpiperazine, followed by the crucial interconversion of the undesired (+)-enantiomer into the desired (-)-enantiomer. nih.gov This enantioconvergent process effectively doubles the potential yield from the initial racemic mixture of the starting material.
High-Yield Synthesis of trans-2,5-dimethylpiperazine: The process begins with the efficient production of the racemic trans-2,5-dimethylpiperazine from 2-aminopropanol-1.
Optical Resolution: The racemic trans-2,5-dimethylpiperazine is resolved into its constituent enantiomers using cost-effective resolving agents. nih.gov
Interconversion of the Undesired Enantiomer: The unwanted (+)-(2S,5R)-enantiomer is converted into the desired (-)-(2R,5S)-enantiomer, thereby maximizing the yield of the target precursor. nih.gov
N-Allylation: The final step is the N-allylation of the resolved and converted (-)-(2R,5S)-2,5-dimethylpiperazine to furnish the final product, (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine.
Detailed research findings on the synthesis of the precursor, trans-2,5-dimethylpiperazine, are presented in the table below, highlighting the conditions that favor a high conversion and a high proportion of the trans isomer.
| Starting Material | Catalyst | Pressure (psi) | Temperature (°C) | Reaction Time (hours) | Conversion (%) | Yield of trans-isomer (%) |
| 2-aminopropanol-1 | Raney nickel | ~900 | ~150 | 8 | ~65 | ~72 |
| 2-aminopropanol-1 | Raney nickel | 750-2000 | 140-220 | 4-8 | >50 | >75 (at lower end of temp. range) |
Stereochemical Characterization and Advanced Analytical Techniques
Determination of Absolute Configuration by X-ray Crystallography
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The spatial arrangement of atoms can be deduced from the electron density map generated from this pattern.
While a specific crystallographic study for (2R,5S)-1-Allyl-2,5-dimethylpiperazine is not publicly available, the general methodology would involve the following steps:
Crystal Growth: High-quality single crystals of the compound or a suitable crystalline derivative (e.g., a salt with a chiral acid or a heavy atom derivative) are grown.
Data Collection: The crystal is mounted on a goniometer and subjected to X-ray diffraction.
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.
Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous dispersion effects, often expressed through the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.
For related piperazine (B1678402) derivatives, X-ray crystallography has been successfully employed to establish their solid-state conformation and absolute stereochemistry. For instance, the crystal structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate has been determined, revealing a chair conformation for the piperazine ring with the methyl groups in equatorial positions. nih.gov This provides a foundational understanding of the likely conformation of the piperazine ring in its N-allyl derivative.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21 |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (Å3) | Value |
| Z | 2 |
| Flack Parameter | ~0 |
Note: The data in the table is hypothetical and serves as an example of typical crystallographic parameters.
Spectroscopic and Spectrometric Methods for Stereochemical and Structural Elucidation
Spectroscopic and spectrometric techniques are indispensable for the structural characterization of This compound and for confirming its stereochemical integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the molecular structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl, methylene, and methine protons of the piperazine ring, as well as the protons of the allyl group. The coupling constants between adjacent protons can provide information about the conformation of the piperazine ring. For the parent compound, trans-2,5-dimethylpiperazine (B131708), characteristic signals for the methyl and ring protons are observed. chemicalbook.com
¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern can offer clues about the connectivity of the molecule.
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for allyl group protons (~5-6 ppm), piperazine ring protons (~2-3 ppm), and methyl protons (~1 ppm). |
| ¹³C NMR | Resonances for allyl carbons (~115-135 ppm), piperazine ring carbons (~50-60 ppm), and methyl carbons (~15-20 ppm). |
| HRMS (ESI+) | [M+H]⁺ peak corresponding to the exact mass of C₉H₁₉N₂⁺. |
Note: The chemical shifts (ppm) are approximate and can vary depending on the solvent and other experimental conditions.
Chiral Separation and Enantiomeric Purity Assessment
The assessment of enantiomeric purity is critical for any application involving a single enantiomer. Chiral chromatography is the most widely used technique for this purpose.
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are renowned for their broad applicability in separating a wide range of chiral compounds. semanticscholar.org These CSPs are typically prepared by coating or immobilizing derivatized polysaccharides onto a silica support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance, between the analyte and the chiral selector. scirp.org
For the enantiomeric separation of This compound from its (2S,5R) enantiomer, a chiral HPLC method utilizing a polysaccharide-based column would be a suitable approach. Commercially available columns such as Chiralpak® and Lux® series, which are based on cellulose and amylose derivatives, are likely to provide good separation. semanticscholar.orgnih.gov
The development of a specific method would involve screening different polysaccharide-based CSPs and optimizing the mobile phase composition (e.g., mixtures of alkanes, alcohols, and additives like diethylamine).
| Parameter | Condition |
|---|---|
| Column | Cellulose or Amylose-based CSP (e.g., Chiralpak IA, IB, IC, or Lux Cellulose-2) jocpr.com |
| Mobile Phase | Hexane/Isopropanol/Diethylamine or Acetonitrile/Methanol/Diethylamine jocpr.com |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV (if a chromophore is present or after derivatization) or Mass Spectrometry |
The successful separation would allow for the accurate determination of the enantiomeric excess (e.e.) of a sample of This compound , ensuring its suitability for stereospecific applications.
Applications and Derivatization in Medicinal Chemistry and Biological Research
Role as a Crucial Intermediate in the Synthesis of Therapeutically Relevant Compounds
(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a significant building block in medicinal chemistry, primarily due to its integral role in constructing potent and selective ligands for various receptors. Its enantiomerically pure form is essential for the synthesis of specific stereoisomers of pharmacologically active compounds. nih.govacs.org
The compound (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine serves as a pivotal intermediate in the synthesis of ligands targeting the δ-opioid receptor. nih.govacs.org Researchers have developed a high-yield, enantioconvergent synthesis method starting from the less expensive trans-2,5-dimethylpiperazine (B131708) to produce this specific enantiomer. nih.govacs.org This process facilitates the large-scale laboratory preparation of the enantiomerically pure diamine, which is crucial for comprehensive studies of δ-opioid agonists. acs.org The availability of this intermediate in significant quantities has been essential for advancing the study of nonpeptidic δ-opioid agonists and their potential therapeutic applications. acs.org
This piperazine (B1678402) derivative is a key component in the synthesis of highly selective non-peptidal δ-opioid agonists, such as (+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, commonly known as SNC80. researchgate.net The stereochemistry of the piperazine moiety is critical for the high δ-receptor selectivity and agonist activity of these compounds. acs.orgnih.gov The synthesis of SNC80 and related analogs relies on utilizing the enantiopure (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine to ensure the correct final product configuration. acs.org
While various heterocyclic compounds, such as pyridinylimidazoles and pyrazolo[3,4-d]pyrimidines, have been developed as potent inhibitors of p38α MAP kinase for their potential anti-inflammatory effects, the direct application of this compound as an intermediate in the synthesis of these specific inhibitors is not prominently documented in the reviewed scientific literature. nih.govnih.gov The research on p38α MAP kinase inhibitors has largely focused on different structural scaffolds. nih.govnih.gov
A significant application of this compound is in the synthesis of a series of N-alkyl- and N,N-dialkyl-4-[α-{(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl}benzyl]benzamides. nih.gov These compounds have been developed and evaluated as novel, highly selective δ-opioid receptor agonists. nih.gov The synthesis involves coupling the piperazine intermediate with a substituted benzyl (B1604629) moiety. nih.gov Structure-activity relationship (SAR) studies of these benzamides revealed that the spatial orientation at the α-benzylic position and the nature of the alkyl substituents on the amide nitrogen are critical for high-affinity binding to the δ-opioid receptor. nih.gov Specifically, derivatives with the αR configuration demonstrated significantly greater affinity than their αS counterparts. nih.gov
Pharmacological Investigations and Receptor Interactions of Piperazine Derivatives
Derivatives synthesized from this compound have undergone extensive pharmacological evaluation to determine their binding profiles and functional activities at opioid receptors.
Derivatives of this compound, particularly the N-substituted benzamides, have shown remarkable affinity and selectivity for the δ-opioid receptor. nih.gov Several of these compounds exhibit binding affinities in the low nanomolar range for the δ-receptor, while their affinities for μ- and κ-opioid receptors are significantly lower, often in the micromolar range, indicating high selectivity. nih.gov For instance, certain N-alkyl- and N,N-dialkyl-benzamide derivatives show IC₅₀ values for the δ-receptor that are over 1000-fold lower than their IC₅₀ values for μ- and κ-receptors. nih.gov
Further modifications have led to the development of ligands with potent agonist activity at both μ- and δ-opioid receptors. nih.gov By altering the benzamide (B126) portion of the molecule, researchers have created compounds with EC₅₀ values in the nanomolar range for both receptor subtypes, representing a potential new class of analgesics. nih.gov
Below is a table summarizing the binding affinities of selected derivatives for the different opioid receptor subtypes.
| Compound | μ-Opioid Receptor Affinity (IC₅₀ or Kᵢ, nM) | δ-Opioid Receptor Affinity (IC₅₀ or Kᵢ, nM) | κ-Opioid Receptor Affinity (IC₅₀ or Kᵢ, nM) | Reference |
|---|---|---|---|---|
| Compound 2e (N-methyl-N-benzyl derivative) | 1500 | 1.4 | >10000 | nih.gov |
| Compound 2f (N-methyl-N-phenethyl derivative) | 2700 | 1.1 | >10000 | nih.gov |
| Compound 2h (N,N-diethyl derivative) | 4100 | 3.8 | >10000 | nih.gov |
| Compound 2i (Pyrrolidino derivative) | 1400 | 2.8 | >10000 | nih.gov |
| Compound 14 (N-ethyl-N-phenylbenzamide derivative) | 11.0 (Kᵢ) | 4.5 (Kᵢ) | 1500 (Kᵢ) | nih.gov |
| Compound 23 ((+)-3-((αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-(4-fluorophenyl)-N-methylbenzamide) | 0.67 (EC₅₀) | 1.1 (EC₅₀) | Not Reported | nih.gov |
Studies on Sigma-Receptor Affinity and Selectivity
While the piperazine core is a common feature in ligands developed for sigma (σ) receptors, specific binding affinity data for this compound at σ-receptors is not extensively documented in publicly available research. The primary focus of studies on this compound has been its interaction with opioid receptors. Research on other N-substituted piperazine derivatives has demonstrated high affinity and selectivity for the σ₁ receptor, suggesting that this class of compounds is a viable scaffold for targeting these receptors. For instance, a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines were found to be highly potent and selective σ₁ receptor ligands, with some candidates proving suitable for in vivo imaging of σ₁ receptor-rich regions in the brain. biomedpharmajournal.org However, direct investigation of the allyl-dimethylpiperazine isomer at sigma receptors remains an area for future research. The main documented activity for this compound is as a high-affinity ligand for the delta-opioid receptor. biosynth.comnih.gov
Exploration of Potential Antihistaminic Activities
The piperazine ring is a well-established structural component in many H₁-antihistamine drugs. nih.govresearchgate.net Numerous studies have demonstrated that the substitution on the piperazine nitrogen atoms is a key determinant of antihistaminic activity. acs.org For example, the manipulation of substituents on the piperazine core has led to the development of potent H₁-antagonists. nih.govacs.org Furthermore, research into novel piperazine derivatives has identified compounds with significant antihistamine activity; one such study reported a derivative, PD-1, that elicited an 18.22% reduction in histamine (B1213489) levels. nih.gov
Although these findings highlight the potential of the piperazine scaffold for antihistaminic action, specific studies evaluating this compound for H₁-receptor antagonism have not been reported. Its structural features—a chiral disubstituted piperazine with an N-allyl group—differentiate it from classic antihistamines, and its activity in this area is yet to be determined.
Investigation of Anti-inflammatory Properties
Several classes of piperazine derivatives have been investigated for anti-inflammatory effects. scilit.comresearchgate.net Research has shown that in addition to antihistamine effects, some H₁-receptor antagonists possessing a piperazine structure also exhibit anti-inflammatory properties. nih.gov Studies on novel synthesized piperazine derivatives have identified compounds with noteworthy dose-dependent anti-inflammatory activity, measured by the inhibition of nitrite (B80452) production and tumour necrosis factor-alpha (TNF-α) generation. nih.gov For example, derivatives PD-1 and PD-2 inhibited TNF-α generation by up to 56.97% and 44.73%, respectively, at a concentration of 10 μM. nih.gov Other research has focused on synthesizing piperazine derivatives of known anti-inflammatory drugs, such as mefenamic acid, to create new potential agents. researchgate.net A separate study on N-phenyl piperazine derivatives also confirmed significant anti-inflammatory potential in vitro. biomedpharmajournal.org
Despite the documented anti-inflammatory potential within the broader class of piperazine compounds, there is no specific research available on the anti-inflammatory properties of this compound.
Assessment of Antimicrobial Effects
The piperazine nucleus is a recurring motif in the development of new antimicrobial agents due to the frequent emergence of microbial resistance. derpharmachemica.com A wide range of N-substituted piperazine derivatives have been synthesized and evaluated for their biological activities, with many showing a broad spectrum of pharmacological effects, including antimicrobial action. researchgate.net
Studies have shown that various N-alkyl and N-aryl piperazine derivatives exhibit significant activity against bacterial strains, although they are often less active against fungi. nih.gov For instance, synthesized piperazine derivatives have shown strong resistance against the gram-positive bacterium Staphylococcus aureus. nih.gov Other research has focused on creating piperazine derivatives conjugated with other heterocyclic moieties, such as 1,3,4-thiadiazole, which have demonstrated significant antibacterial activity, particularly against gram-negative bacteria like E. coli. mdpi.com These findings underscore the utility of the piperazine scaffold in designing new antimicrobial agents. ijcmas.com However, specific antimicrobial testing data for this compound is not present in the reviewed literature.
In Silico and Experimental Evaluation for Neurodegenerative Disorder Therapies (e.g., Parkinson's, Schizophrenia, Alzheimer's Disease)
In silico methods are increasingly used to screen compound libraries for potential therapeutic agents against neurodegenerative diseases by targeting key proteins. nih.gov The piperazine scaffold and its derivatives, such as 2,5-Diketopiperazines (DKPs), have been subjects of these computational studies. gsconlinepress.comgsconlinepress.com Such studies have evaluated DKPs for their potential to inhibit enzymes like MAO-A/B, β/γ-Secretase, and COX-1/2, which are implicated in the pathology of Alzheimer's, Parkinson's, and Huntington's diseases. gsconlinepress.com These in silico models suggest that piperazine-based structures have the potential to be developed into multi-target ligands for these complex disorders. nih.govgsconlinepress.com
While these computational studies provide a rationale for investigating piperazine-containing compounds, there is no direct experimental or in silico research evaluating this compound for therapies related to Parkinson's, schizophrenia, or Alzheimer's disease. The compound's established biological profile is as a precursor to delta-opioid receptor ligands, which have their own complex roles in the central nervous system that may be relevant but are distinct from the targets typically associated with these neurodegenerative conditions. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Impact of Defined Stereochemistry on Biological Activity Profiles
Stereochemistry is a critical factor that dictates the biological activity of chiral compounds, influencing their potency, pharmacokinetics, and interaction with biological targets. scilit.com The specific stereoisomer, (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, is a clear example of this principle. Its primary significance in medicinal chemistry is as an enantiomerically pure intermediate. nih.gov
A high-yield, enantioconvergent synthesis was specifically developed to produce this particular isomer from the less expensive trans-2,5-dimethylpiperazine. nih.gov The explicit goal of this synthesis is to create an essential building block for potent and selective delta-opioid receptor ligands. nih.gov This focus on a single stereoisomer strongly implies that the (2R,5S) configuration is essential for the desired downstream biological activity at the delta-opioid receptor. While direct comparative studies detailing the binding affinities of different stereoisomers of 1-Allyl-2,5-dimethylpiperazine are not available, the dedicated synthetic effort to isolate the (2R,5S) isomer underscores the crucial role of its defined stereochemistry for its intended biological application. nih.gov This isomer was found to have a high affinity for the human cloned delta-opioid receptor with a Kᵢ value of 0.6 nM. biosynth.com
Elucidation of Substituent Effects on Receptor Binding and Selectivity
The piperazine ring is a well-established "privileged scaffold" in drug discovery, valued for its physicochemical properties that can enhance solubility and facilitate interactions with various biological targets. nih.govtandfonline.com The specific substituents on the piperazine core, such as the allyl group at the N1 position and the methyl groups at the C2 and C5 positions in this compound, are critical in determining its binding affinity and selectivity for different receptors.
Research into various piperazine derivatives demonstrates how modifications to this core structure influence receptor interaction. For instance, studies on N-phenylpiperazine derivatives have shown that the functional groups of the piperazine, a hydrogen bond acceptor, and a hydrophobic moiety are key determinants of affinity for the α1A-adrenoceptor. rsc.org Molecular docking studies have identified specific amino acid residues like Asp106 and various serine residues as main binding sites, with electrostatic forces and hydrogen bonds driving the interaction. rsc.org
Similarly, investigations into other substituted piperazines reveal clear structure-activity relationships (SAR). In one study, replacing a piperazine ring with a piperidine (B6355638) moiety significantly influenced affinity for sigma-1 (σ1) receptors while maintaining high affinity for the histamine H3 receptor. nih.gov The length of an alkyl linker chain attached to the piperazine can also dramatically affect receptor affinity. For some histamine H3 receptor ligands, extending the alkyl chain length led to a decrease in affinity. nih.gov
In the context of serotonin (B10506) receptors, a key target for many neurological drugs, substituent effects are also pronounced. Research on arylpiperazine derivatives as 5-HT2A receptor antagonists showed that small, sterically favored groups at certain positions on the aryl ring enhance potency, whereas bulky groups are disfavored. mdpi.com Furthermore, studies on long-chain 4-substituted piperazines targeting 5-HT1A and 5-HT7 receptors found that 2-ethoxyphenyl derivatives displayed nanomolar affinity for both, acting as dual ligands. ebi.ac.uk These findings underscore the principle that even minor changes to the substituents on a piperazine scaffold can lead to significant shifts in receptor binding and selectivity, a crucial aspect for designing targeted therapies. This principle is directly applicable to derivatives of this compound, which serves as an important intermediate in synthesizing delta-opioid receptor ligands. nih.gov
Table 1: Influence of Substituents on Receptor Affinity in Piperazine Derivatives
| Base Scaffold | Substituent Modification | Target Receptor(s) | Observed Effect on Affinity | Reference |
|---|---|---|---|---|
| N-Phenylpiperazine | Variation of functional groups | α1A-adrenoceptor | Affinity dependent on ionizable piperazine, H-bond acceptor, and hydrophobic groups. | rsc.org |
| Piperazine Derivative | Replacement of piperazine with piperidine | Histamine H3 / Sigma-1 | Significantly increased sigma-1 affinity while maintaining H3 affinity. | nih.gov |
| Piperazine Derivative | Extension of alkyl linker length | Histamine H3 | Decreased affinity with longer chain. | nih.gov |
| Arylpiperazine | Introduction of methyl vs. chloro group | 5-HT2A | Methyl group at R5 position showed higher potency. | mdpi.com |
Rational Drug Design and Lead Optimization Strategies
The versatility of the piperazine scaffold makes it a cornerstone in rational drug design and lead optimization. nih.govthieme-connect.com Its unique conformational properties and chemical reactivity allow medicinal chemists to systematically modify structures to enhance desired pharmacological effects while minimizing off-target activity. nih.gov
Application of Structure-Based Drug Design Principles Utilizing Piperazine Scaffolds
Structure-based drug design (SBDD) leverages the three-dimensional structure of a biological target to design and refine ligands. The piperazine scaffold is frequently employed in this process. researchgate.net By understanding the binding pocket of a receptor, chemists can design piperazine derivatives with substituents that form optimal interactions, such as hydrogen bonds and hydrophobic contacts, to maximize affinity and selectivity. rsc.org
For example, molecular docking studies on N-phenylpiperazine derivatives targeting the α1A-adrenoceptor successfully predicted the key binding interactions, which were then confirmed through experimental methods. rsc.org This synergy between computational modeling and empirical testing is a hallmark of modern SBDD. Similarly, in the development of 5-HT2A receptor antagonists, docking studies revealed that arylpiperazine derivatives bind in a specific "V" conformation, stabilized by a network of hydrogen bonds and π-π stacking interactions. mdpi.com This detailed structural insight allows for the rational design of new molecules with improved potency. mdpi.com The general pipeline for such rational design often integrates quantitative structure-activity relationship (QSAR) methods with these receptor-based computational approaches to build robust predictive models. researchgate.net
Advanced Lead Optimization Studies for Improved Pharmacological Profiles
Studies on piperazine-1-thiourea derivatives as inhibitors of human phosphoglycerate dehydrogenase (PHGDH) illustrate this process. After identifying an initial hit from a high-throughput screen, rounds of medicinal chemistry and SAR exploration led to optimized probes with improved target activity and encouraging ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov In this study, replacing the original piperazine core with piperidine rings or altering linker groups (e.g., benzoyl vs. benzyl) led to measurable changes in activity, demonstrating a systematic approach to optimization. nih.gov
Another example involves the optimization of pirfenidone (B1678446) analogues, where adding a morpholine (B109124) ring (structurally related to piperazine) resulted in more potent antifibrotic activity compared to piperidine or thiomorpholine (B91149) rings. acs.org Conversely, introducing bulkier groups like N-Boc-piperazine or N-methyl piperazine led to reduced activity, highlighting the fine balance required during optimization. acs.org In the development of PROTAC (Proteolysis-targeting chimera) degraders, linkers are crucial. Studies have shown that conformationally rigid linkers can enhance degradation potency and selectivity, and systematic modification of linker length and rigidity is a key optimization strategy. acs.org These examples show that advanced lead optimization of piperazine-containing scaffolds is a multiparameter process, refining the molecule for clinical success. nuvisan.com
Table 2: Lead Optimization Examples for Piperazine-Containing Scaffolds
| Lead Compound Class | Optimization Goal | Strategy | Outcome | Reference |
|---|---|---|---|---|
| Piperazine-1-thiourea | Improve PHGDH Inhibition & ADME | Core modification (piperazine to piperidine), linker variation | Identified probes (NCT-502, NCT-503) with improved activity and properties. | nih.gov |
| Pirfenidone Analogues | Enhance Antifibrotic Activity | Tertiary amine ring variation (morpholine, piperidine, thiomorpholine) | Morpholine ring showed the most potent activity. | acs.org |
| BET-Kinase PROTACs | Improve Degradation Efficiency | Linker modification (length and rigidity) | A 3-methylene linker showed promising degradative potency; rigid linkers also explored. | acs.org |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory (DFT))
There is no specific research available that details the application of Density Functional Theory (DFT) to analyze the electronic structure of (2R,5S)-1-Allyl-2,5-dimethylpiperazine. Such a study would typically involve optimizing the molecular geometry and calculating various electronic properties.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Hypothetical Value | Significance |
| Total Energy | Value in Hartrees | Indicates the stability of the optimized geometry. |
| HOMO Energy | Value in eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | Value in eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | Value in eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on this compound were not found.
Detailed Analysis of Intermolecular Interactions and Crystal Packing
A detailed analysis of the intermolecular interactions and crystal packing of this compound using advanced computational techniques has not been reported in the available literature.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
No studies employing Hirshfeld surface analysis to visualize and quantify the intermolecular contacts in the crystal structure of this compound have been found. This type of analysis would be instrumental in understanding the nature and contribution of different interactions, such as hydrogen bonds and van der Waals forces, to the crystal's stability.
Application of Atoms-In-Molecules (AIM) Theory
The application of the Quantum Theory of Atoms in Molecules (AIM) to characterize the bonding and intermolecular interactions within this compound has not been documented.
Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions
There are no available studies that use Reduced Density Gradient (RDG) analysis to identify and visualize non-covalent interactions in the molecular structure of this compound.
Electron Localized Function (ELF) Analysis for Chemical Bonding
An analysis of the chemical bonding in this compound using the Electron Localization Function (ELF) has not been reported.
Molecular Docking Simulations for Ligand-Target Interactions
While this compound is known as a precursor to delta-opioid receptor ligands, specific molecular docking studies detailing its interaction with this or other biological targets are not present in the public scientific literature. Such simulations would be valuable for predicting the binding affinity and orientation of the molecule within the receptor's active site.
Frontier Molecular Orbital Theory and Reactivity Predictions (e.g., HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
Specific HOMO-LUMO energy values for this compound are not readily found in published literature. However, computational studies on analogous piperazine (B1678402) structures, such as (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate, have been performed using Density Functional Theory (DFT). These studies indicate that the piperazine ring and its substituents significantly influence the electronic properties. For this compound, it is anticipated that the nitrogen atoms, with their lone pairs of electrons, would be major contributors to the HOMO. The allyl group, with its π-system, would also play a role in the electronic structure.
The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In the case of this compound, the presence of the electron-donating alkyl groups and the allyl group would modulate the energies of the frontier orbitals.
To provide a detailed analysis, theoretical calculations would be necessary. A typical approach would involve geometry optimization of the molecule using a suitable level of theory (e.g., DFT with a basis set like B3LYP/6-31G*) followed by the calculation of the molecular orbitals. The resulting data would populate a table similar to the hypothetical one below.
Interactive Data Table: Predicted Frontier Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO | Value not available |
| LUMO | Value not available |
| HOMO-LUMO Gap | Value not available |
Note: The data in this table is hypothetical and serves as a template for what would be expected from a computational study. Specific values require dedicated quantum chemical calculations.
Conformational Analysis and Energy Landscape Exploration
The piperazine ring in this compound is not planar and can adopt several conformations, primarily chair and boat forms, as well as twist-boat intermediates. The substituents on the ring—two methyl groups and one allyl group—will have preferred orientations to minimize steric hindrance.
A comprehensive conformational analysis would involve systematically exploring the potential energy surface of the molecule. This is typically achieved by rotating the key single bonds (e.g., the C-N bonds of the allyl group) and calculating the energy of each resulting conformation. The results would reveal the global minimum energy structure and the energy barriers between different conformers.
Detailed research findings from such an analysis would quantify the relative energies of the stable conformers. For instance, the energy difference between conformers with the allyl group in an equatorial versus an axial position could be determined. This information is crucial for understanding the molecule's behavior in solution and its interaction with other molecules.
Interactive Data Table: Relative Conformational Energies
| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) |
| Chair (Equatorial Allyl) | Values not available | Value not available |
| Chair (Axial Allyl) | Values not available | Value not available |
| Boat/Twist-Boat | Values not available | Value not available |
Note: This table illustrates the type of data that would be generated from a conformational analysis study. The specific values are not available in the public domain and would require new computational research.
Future Directions and Emerging Research Perspectives
Exploration of Novel and More Efficient Synthetic Pathways
The synthesis of enantiomerically pure (2R,5S)-1-Allyl-2,5-dimethylpiperazine is critical for its use in developing stereospecific drugs. A significant advancement has been the development of a high-yield enantioconvergent synthesis starting from the more readily available trans-2,5-dimethylpiperazine (B131708). nih.gov This process involves an efficient optical resolution using relatively inexpensive resolving agents, followed by the interconversion of the undesired (+)-enantiomer into the desired (-)-enantiomer, allowing for large-scale preparation without the need for chromatography. nih.gov
Despite this progress, future research will likely focus on developing even more streamlined and sustainable synthetic strategies. Key areas for exploration include:
Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to traditional batch methods.
Biocatalysis: The use of enzymes to perform stereoselective transformations could provide a greener and highly efficient alternative to conventional chemical methods.
Identification of Undiscovered Biological Targets and Pharmacological Activities
Currently, this compound is primarily recognized as a key intermediate for ligands of the delta-opioid receptor. nih.gov However, the piperazine (B1678402) scaffold is a well-known "privileged" structure in medicinal chemistry, appearing in a wide array of drugs with diverse biological activities. This suggests that the this compound core could interact with other biological targets.
Emerging research on related piperazine-containing molecules provides clues for future investigations. For instance, screening campaigns of piperazine-based compound libraries have led to the discovery of potent and selective ligands for sigma receptors (S1R and S2R), which are implicated in various central nervous system disorders. nih.gov A recent study on a related compound, (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate (RSDPN), used computational molecular docking to predict its potential as a therapeutic agent for Parkinson's disease, schizophrenia, and Alzheimer's disease. researchgate.net
Future research should therefore aim to:
Broaden Screening Profiles: Systematically screen this compound and its simple derivatives against a wide panel of receptors, enzymes, and ion channels to uncover novel biological targets.
Investigate CNS-related Targets: Building on preliminary findings from related structures, prioritize the investigation of its activity at sigma receptors and other targets relevant to neurodegenerative and psychiatric disorders. nih.govresearchgate.net
Explore Anti-proliferative and Anti-infective Potential: Given the prevalence of the piperazine motif in oncology and infectious disease research, evaluating the compound for these activities could open new therapeutic avenues.
Development of Next-Generation Therapeutic Agents Based on the this compound Scaffold
The true potential of this compound lies in its use as a scaffold for the design of new chemical entities. Its rigid, chiral structure provides a three-dimensional framework that can be systematically modified to optimize interactions with a specific biological target.
The development of next-generation therapeutic agents will involve extensive structure-activity relationship (SAR) studies. This entails creating libraries of analogues by modifying specific features of the parent molecule, such as:
The Allyl Group: Replacing the allyl substituent with a variety of other functional groups (e.g., benzyls, alkyls, amides) to probe the binding pocket of a target and modulate pharmacological properties.
The Piperazine Ring: While the core ring is often maintained, substitutions at the second nitrogen atom can be explored to fine-tune activity, selectivity, and pharmacokinetic properties.
The Methyl Groups: Although fundamental to its chirality, exploring the impact of altering these groups could yield valuable SAR insights.
By combining the this compound core with different chemical moieties, researchers can aim to develop compounds with enhanced potency, improved selectivity for a desired target over off-targets, and better drug-like properties.
Synergistic Integration of Advanced Computational and Experimental Methodologies in Drug Discovery
Modern drug discovery relies heavily on the synergy between computational and experimental approaches. beilstein-journals.orgnih.gov Computer-Aided Drug Design (CADD) offers powerful tools to accelerate the research and development process for novel agents based on the this compound scaffold. beilstein-journals.orgyoutube.com
Future research will increasingly integrate these methodologies in a cyclical and iterative process:
Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known (e.g., from X-ray crystallography), molecular docking simulations can be used to predict how analogues of this compound might bind. beilstein-journals.orgnih.gov This allows for the rational design of new compounds with a higher probability of being active, thereby prioritizing synthetic efforts. beilstein-journals.org
Ligand-Based Drug Design (LBDD): In the absence of a target's structure, computational models can be built based on the properties of known active molecules. youtube.com Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can identify the key chemical features required for biological activity, guiding the design of more potent compounds. beilstein-journals.org
Molecular Dynamics (MD) Simulations: These simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to understand the stability of binding interactions and the conformational changes that may occur upon binding. nih.gov
Predictive Modeling: Computational tools can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, helping to filter out molecules with poor drug-like characteristics early in the discovery process.
By using computational methods to generate hypotheses and prioritize candidates, experimental resources can be focused on synthesizing and testing the most promising molecules. beilstein-journals.org The experimental results then feed back to refine the computational models, creating a powerful discovery engine for developing the next generation of therapeutics derived from this compound. nih.gov
Q & A
Q. How do substituent modifications (e.g., replacing allyl with propargyl) alter pharmacological activity?
- Methodological Answer : Synthesize analogs via Sonogashira coupling and evaluate via:
- Receptor binding assays : Radioligand displacement (e.g., 5-HT₁A, Ki values).
- ADMET profiling : Caco-2 permeability, CYP450 inhibition (e.g., CYP2D6 IC₅₀).
- Computational QSAR : Correlate logP and polar surface area (PSA) with bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
